

Application Note: High-Fidelity Chlorite-Biotite Geothermometry in Metamorphic Terranes

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Compound of Interest

Compound Name: Chlorite
CAS No.: 1318-59-8
Cat. No.: B1143398

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Executive Summary

This application note details the rigorous protocol for utilizing the **Chlorite**-Biotite Fe-Mg exchange geothermometer to estimate peak metamorphic temperatures. While this mineral pair is ubiquitous in greenschist to amphibolite facies pelites, accurate thermometry is frequently compromised by retrograde re-equilibration and ferric iron (

) uncertainty.[1] This guide moves beyond basic calibration equations, providing a holistic workflow that integrates textural analysis, optimized Electron Probe Microanalysis (EPMA) protocols, and thermodynamic validation.

Target Audience: Geochemists, Petrologists, and Analytical Scientists.

Theoretical Framework

The **chlorite**-biotite geothermometer relies on the temperature-dependent partitioning of Iron (ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">

) and Magnesium (

) between coexisting **chlorite** and biotite.[1] The exchange reaction is thermodynamically expressed as: [1]

The equilibrium constant (

) for this reaction is defined by the distribution of

and

in both phases.[1]

Thermodynamic Basis

The relationship between temperature (

) and the distribution coefficient (

) is given by the Arrhenius-style equation derived from the Gibbs Free Energy of the reaction:

[1]

Where:

- [1]
- represents the mole fraction of the cation in the octahedral site.[1]
- Dickenson & Hewitt (1986) provided the seminal calibration for this exchange, assuming ideal mixing in the octahedral sites of both minerals.[1]

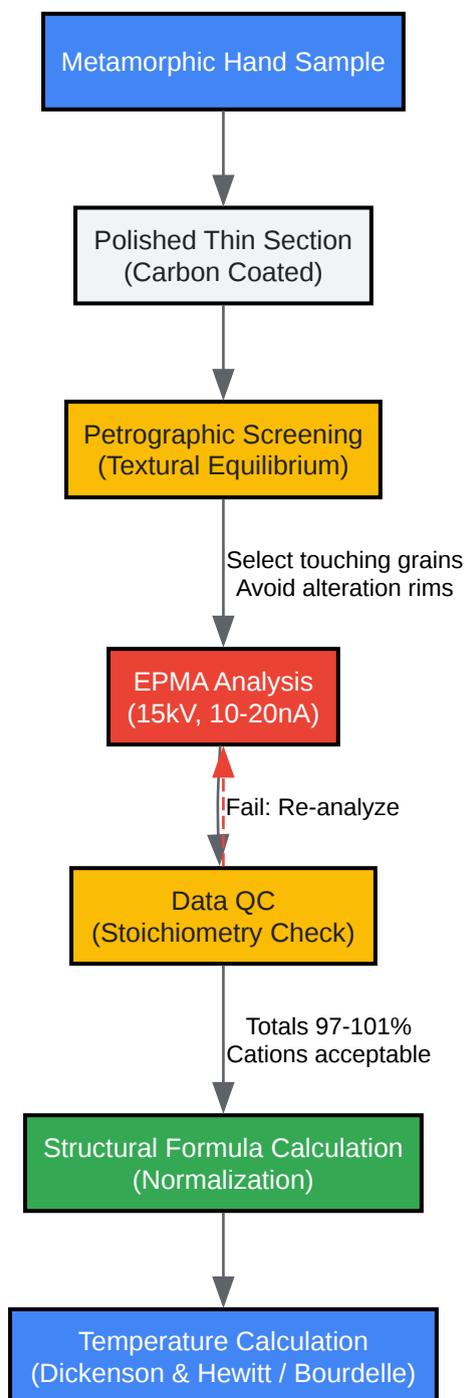
Critical Limitations (The "Why" behind the Protocol)

- Retrograde Resetting: **Chlorite** and biotite re-equilibrate easily during cooling.[1] A blind analysis of core rims often yields the temperature of fluid flow after peak metamorphism, not the peak itself.[1]
- Fe Oxidation State: EPMA measures total iron () [1] However, the thermometer requires ferrous iron () [1] Ignoring (which can be significant in biotite) leads to systematic temperature overestimation.[1]
- Non-Ideal Mixing: The presence of and

in biotite and **chlorite** induces non-ideal behavior, deviating from the simple ideal solution model.[1]

Workflow Visualization

The following diagram outlines the critical decision-making pathway for valid thermometry.



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Figure 1: Analytical workflow ensuring data integrity from sample selection to final calculation.

Protocol 1: Sample Preparation & Petrographic Screening[1]

Objective: To identify mineral pairs in thermodynamic equilibrium.

- Thin Sectioning: Prepare standard 30-micron polished thin sections.
- Carbon Coating: Apply a conductive carbon coat (20–25 nm).[1] Note: Ensure the coat is uniform; variations in thickness affect X-ray attenuation, specifically for lighter elements like Mg and Al.
- Textural Analysis (Microscopy):
 - Criteria for Selection: Select **chlorite** and biotite grains that share a sharp, clean grain boundary.[1]
 - Exclusion Criteria:
 - Avoid **chlorite** replacing biotite (interleaved "stacks") unless studying retrograde history.
 - Reject grains with oxide inclusions (magnetite/ilmenite) at the boundary, as these buffer Fe content locally.[1]
 - Reject grains showing "onion-skin" zoning under Backscattered Electron (BSE) imaging. [1]

Protocol 2: High-Precision EPMA Methodology

Objective: To acquire quantitative chemical data while minimizing volatile migration (F, Cl,).

Instrument: JEOL or Cameca Electron Probe Microanalyzer.

Analytical Conditions

Parameter	Setting	Rationale
Accelerating Voltage	15 kV	Standard for silicate excitation; optimizes spatial resolution (~1-2 μm). [1]
Beam Current	10–20 nA	Critical: High current (>20nA) causes alkali (,) migration in biotite and volatile loss in chlorite. [1]
Beam Diameter	3–5 μm (Defocused)	Prevents sample burning and volatile migration. [1] Use focused beam (1 μm) only if grains are too small. [1]
Counting Times	20s (Peak) / 10s (Bg)	Balanced for precision. Increase to 40s for minor elements (, , ,).

Calibration Standards (Recommended)

- Si, Al, K: Orthoclase or high-quality K-feldspar.
- Fe: Fayalite or synthetic Hematite.[\[1\]](#)
- Mg: Diopside or synthetic MgO.[\[1\]](#)
- Ti: Rutile.

- F: Fluorite or Fluor-phlogopite (Crucial for biotite stability calculations).[1]
- Cl: Tugtupite or Scapolite.

Self-Validating Step: Analyze a secondary standard (e.g., Kakanui Hornblende or a known Biotite standard) as an unknown every 15-20 analyses. Drift should be <1% relative.[1]

Protocol 3: Data Reduction & Thermometry

Calculation

Objective: Convert weight percent oxides into structural formulae and calculate temperature.

Step 1: Structural Formula Normalization

EPMA data does not measure

or

[1] We must calculate based on oxygen equivalents.[1]

- **Chlorite**: Calculate on the basis of 28 Oxygens (or 14 Oxygens).[1]
 - Ideal cation sum: 20 cations (for 28 O).[1]
 - Quality Check: If

apfu, the analysis is contaminated by interlayers or adjacent minerals.[1] Discard.
- **Biotite**: Calculate on the basis of 22 Oxygens (anhydrous basis).[1]
 - Ideal cation sum: ~14-16 cations depending on vacancies.[1]
 - Quality Check: The interlayer site (

) should sum to ~2.0 apfu.[1] <1.8 indicates alteration to **chlorite** or vermiculite (weathering).[1]

Step 2: Handling Ferric Iron ()

Since EPMA measures

, you have two options:[1]

- Assume all Fe is

: This is the standard approach for the Dickenson & Hewitt model.[1] It generally yields maximum temperature estimates.[1]

- Stoichiometric Estimation: Use the method of Dymek (1983) for biotite to estimate

based on charge balance, though this is often imprecise for micas.[1]

- Recommendation: For comparative consistency, calculate assuming

but note this in your report as a source of error (~30-50°C uncertainty).

Step 3: Temperature Calculation (Dickenson & Hewitt, 1986)

Use the calibrated equation for the exchange reaction.[1][2]

[1]

- P: Pressure in bars (estimated from geobarometers or petrogenetic grid).[1]

- : Distribution coefficient

[1]

Note: If

is calculated using total iron, ensure consistency across both minerals.

Step 4: Validation using Roozeboom Plots

Plot

of **Chlorite** (Y-axis) vs.

of Biotite (X-axis).[1]

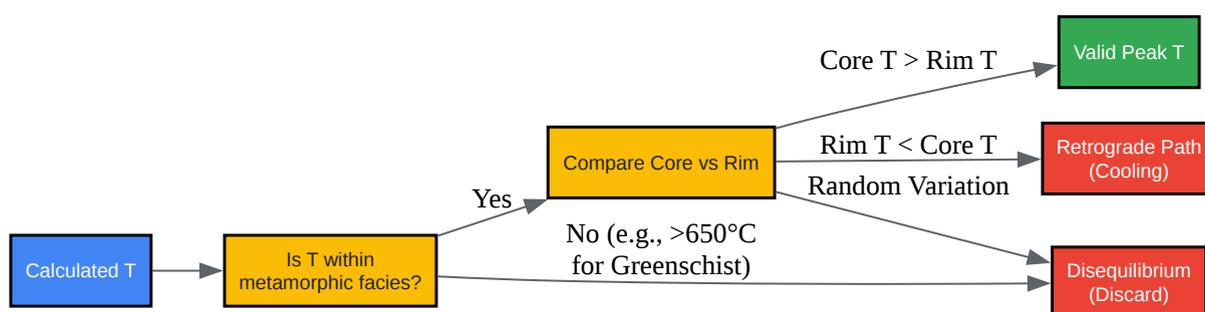
- Equilibrium: Data points from the same metamorphic zone should plot along a single curve (isotherm).[1]

- Disequilibrium: Scatter implies lack of equilibrium or variable

contents.[1]

Logic of Validation (Graphviz)[1]

This diagram illustrates how to interpret the results of the calculation.



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Figure 2: Interpretation logic for geothermometric results.

Troubleshooting & Modern Alternatives

Issue	Symptom	Solution
High Totals (>102%)	EPMA settings	Beam current too high or sample surface uneven.[1] Check carbon coat.[1]
Low K in Biotite	Weathering/Alteration	The biotite is likely chloritized (interlayered).[1] Discard analysis.
Scatter in T	Disequilibrium	Check for chemical zoning. Use the Bourdelle et al. (2013) chlorite-only thermometer as a cross-check.[1][3]
High Ti in Biotite	Non-ideal mixing	High Ti stabilizes biotite to higher T.[1] The simple exchange model may underestimate T. Use Ti-in-Biotite (Henry et al., 2005) as a secondary check.[1]

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